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Compound of Interest

Compound Name:
2-[3-(1-aminoethyl)phenoxy]-N-

ethylacetamide

CAS No.: 954279-37-9

Cat. No.: B3316709

Get Quote

Executive Summary
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide (CAS: 954279-37-9) represents a hybrid

pharmacophore integrating a phenethylamine-like core with a phenoxyacetamide linker. While

currently categorized as a research building block, its structural topology suggests significant

overlap with established CNS-active ligands, specifically Acetylcholinesterase (AChE) inhibitors

and Voltage-Gated Sodium Channel (NaV) blockers.

This guide provides a technical comparison of this ligand against Rivastigmine and Mexiletine,

outlining its predicted functional profile, physicochemical properties, and validation protocols for

researchers investigating its potential as a lead compound in neuropharmacology.

Structural Deconstruction & Pharmacophore
Analysis
The molecule can be dissected into two distinct functional domains, each mimicking a known

class of therapeutic agents. This "dual-motif" architecture suggests a potential for multi-target
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activity (polypharmacology).

The Hybrid Architecture
Domain A: 3-(1-aminoethyl)phenoxy core

Structural Homolog: Rivastigmine (Exelon).

Feature: The meta-substituted 1-aminoethyl group creates a chiral center and a basic

amine site crucial for cation-pi interactions within the catalytic anionic site (CAS) of

cholinesterases or monoamine transporters.

Domain B: Phenoxy-N-ethylacetamide linker

Structural Homolog: Mexiletine / Lacosamide.

Feature: The ether linkage combined with a distal amide provides a flexible, polar spacer

capable of hydrogen bonding. This motif is characteristic of "use-dependent" sodium

channel blockers that stabilize the inactivated state of the channel.

Visualization: Pharmacophore Overlap
The following diagram illustrates how the target molecule structurally bridges two distinct drug

classes.
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Caption: Structural alignment of the target ligand with Rivastigmine (AChE inhibition) and

Mexiletine/Lacosamide (Ion channel modulation).

Comparative Profiling: Target vs. Standard of Care
(SoC)
The following table contrasts the physicochemical and structural properties of the target ligand

with established drugs. Note that while the target is a primary amine, Rivastigmine is a tertiary

amine/carbamate, influencing metabolic stability and binding kinetics.

Table 1: Physicochemical & Structural Comparison
Feature Target Ligand

Rivastigmine
(Reference)

Mexiletine
(Reference)

CAS Number 954279-37-9 123441-03-2 31828-71-4

Core Scaffold Phenoxy-acetamide Phenyl-carbamate Phenoxy-amine

Amine Type
Primary (

)

Tertiary (

)

Primary (

)

H-Bond Donors 2 (Amine + Amide) 0 2

H-Bond Acceptors 2 (Ether + Carbonyl) 4 2

Predicted LogP ~1.5 - 1.9 2.3 2.1

Primary Target
Predicted: AChE /

NaV
AChE / BChE NaV1.5

BBB Permeability High (Predicted) High High

Key Insight: The target ligand possesses a primary amine, unlike Rivastigmine's tertiary amine.

This suggests it may be more susceptible to MAO (Monoamine Oxidase) metabolism unless

the acetamide tail provides steric protection. However, the primary amine often confers higher

potency at the active site due to lower steric hindrance during binding.

Experimental Validation Protocols
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To validate the biological activity of 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide,

researchers should employ a hierarchical screening cascade. The following protocols are

designed to confirm the dual-activity hypothesis.

Protocol A: Modified Ellman’s Assay (AChE Inhibition)
Objective: Determine if the "Rivastigmine-like" domain confers cholinesterase inhibitory activity.

Reagent Prep: Dissolve ligand in DMSO (stock 10 mM). Prepare Acetylthiocholine iodide

(ATCh) substrate and DTNB (Ellman's reagent) in 0.1 M phosphate buffer (pH 8.0).

Enzyme Incubation: Incubate human recombinant AChE (0.5 U/mL) with varying

concentrations of the ligand (1 nM – 100 µM) for 20 minutes at 25°C.

Control: Use Rivastigmine as a positive control.

Reaction Initiation: Add ATCh (0.5 mM) and DTNB (0.3 mM).

Detection: Monitor absorbance at 412 nm for 10 minutes using a kinetic microplate reader.

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Success Criterion: IC50 < 10 µM indicates a valid hit.

Protocol B: Whole-Cell Patch Clamp (NaV Channel
Block)
Objective: Assess if the "Phenoxy-acetamide" tail mimics Mexiletine’s sodium channel blocking

effect.

Cell Line: HEK293 cells stably expressing hNaV1.7 or hNaV1.5.

Setup: Whole-cell configuration. Internal solution: CsF-based; External solution: Standard

Tyrode’s.

Voltage Protocol:

Hold at -120 mV.
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Depolarize to 0 mV (20 ms) to elicit peak current (Tonic Block).

Apply a train of pulses (10 Hz) to assess Use-Dependent Block (characteristic of phenoxy-

acetamides).

Perfusion: Apply ligand at 10 µM and 100 µM.

Readout: Measure reduction in peak current amplitude.

Success Criterion: >50% block at 100 µM with frequency-dependence confirms

Mexiletine-like behavior.
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Caption: Hierarchical screening cascade to validate the predicted polypharmacology of the

ligand.

Synthesis & Stability Considerations
For researchers synthesizing or handling this compound:

Chirality: The 1-aminoethyl group creates a chiral center. The biological activity of the (S)-

enantiomer (resembling natural neurotransmitters) is likely significantly higher than the (R)-

enantiomer. Enantioselective synthesis or chiral separation is recommended for definitive

data.

Stability: The acetamide linkage is hydrolytically stable under physiological conditions, but

the primary amine is sensitive to oxidation. Store at -20°C under inert gas (Argon/Nitrogen).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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